2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Overview
Description
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE is a complex organic compound that features a variety of functional groups, including methoxy, nitro, trifluoromethyl, phenoxy, benzimidazole, and vinyl cyanide
Preparation Methods
The synthesis of 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound may also involve Friedel-Crafts acylation, nitration, and other electrophilic aromatic substitution reactions .
Chemical Reactions Analysis
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties. The benzimidazole moiety is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE include other molecules with trifluoromethyl, nitro, and benzimidazole groups. These compounds share similar chemical properties but may differ in their specific applications and biological activities. Examples include trifluoromethane, nitrobenzene derivatives, and other benzimidazole-based compounds .
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O4/c1-14-3-6-18-19(9-14)31-24(30-18)16(13-29)10-15-4-7-22(23(11-15)35-2)36-21-8-5-17(25(26,27)28)12-20(21)32(33)34/h3-12H,1-2H3,(H,30,31)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPYWCZKZBTHLI-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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